molecular formula C8H9NO3 B13575342 3,6-Dimethoxypyridine-2-carbaldehyde

3,6-Dimethoxypyridine-2-carbaldehyde

Cat. No.: B13575342
M. Wt: 167.16 g/mol
InChI Key: AIADNFCJHLUCEV-UHFFFAOYSA-N
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Description

3,6-Dimethoxypyridine-2-carbaldehyde: is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, characterized by the presence of two methoxy groups at positions 3 and 6 and an aldehyde group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3,6-dimethoxypyridine with a formylating agent such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

3,6-Dimethoxypyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethoxypyridine-2-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

  • 3,5-Dimethoxypyridine-2-carbaldehyde
  • 3,6-Dihydroxypyridine-2-carbaldehyde
  • 3,6-Dimethoxypyridine-4-carbaldehyde

Comparison: 3,6-Dimethoxypyridine-2-carbaldehyde is unique due to the specific positioning of its methoxy and aldehyde groups, which can influence its reactivity and interactions with other molecules. This distinct structure may confer unique properties compared to its analogs, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3,6-dimethoxypyridine-2-carbaldehyde

InChI

InChI=1S/C8H9NO3/c1-11-7-3-4-8(12-2)9-6(7)5-10/h3-5H,1-2H3

InChI Key

AIADNFCJHLUCEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)OC)C=O

Origin of Product

United States

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